Cas no 1396866-32-2 (3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea)

3-(2-Methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic urea derivative featuring a phthalazinone core, which confers potential biological activity. The compound's structure incorporates a methoxyethyl substituent, enhancing solubility and bioavailability, while the methyl group at the 3-position of the phthalazinone ring may influence metabolic stability. Its urea linkage provides hydrogen-bonding capacity, making it a candidate for interactions with biological targets. This molecule is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway allows for precise modifications to optimize pharmacological properties.
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea structure
1396866-32-2 structure
Product name:3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
CAS No:1396866-32-2
MF:C14H18N4O3
Molecular Weight:290.317722797394
CID:5473932

3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyethyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea
    • 3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
    • インチ: 1S/C14H18N4O3/c1-18-13(19)11-6-4-3-5-10(11)12(17-18)9-16-14(20)15-7-8-21-2/h3-6H,7-9H2,1-2H3,(H2,15,16,20)
    • InChIKey: IIYOEAQKHAZADG-UHFFFAOYSA-N
    • SMILES: N(CCOC)C(NCC1C2=C(C=CC=C2)C(=O)N(C)N=1)=O

3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2758-0619-50mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2758-0619-2μmol
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2758-0619-100mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2758-0619-2mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2758-0619-10mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2758-0619-15mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2758-0619-5μmol
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2758-0619-25mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2758-0619-30mg
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2758-0619-20μmol
3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
1396866-32-2 90%+
20μl
$79.0 2023-05-16

3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea 関連文献

3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ureaに関する追加情報

Introduction to 3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea (CAS No. 1396866-32-2)

3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1396866-32-2, belongs to the class of urea derivatives, which are widely recognized for their versatility in medicinal chemistry. The presence of a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety in its molecular structure contributes to its distinct reactivity and potential biological activity.

The compound’s structure incorporates several key functional groups that make it a promising candidate for further research and development. The urea moiety serves as a critical site for hydrogen bonding and can interact with various biological targets, while the 2-methoxyethyl side chain enhances solubility and bioavailability. The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl fragment, derived from phthalazine derivatives, is known for its role in modulating enzyme activity and cellular processes. These features collectively position 3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea as a compound of considerable interest in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with potential biological targets. Studies suggest that the urea derivative may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. The methyl group at the 3-position of the phthalazine ring further influences its electronic properties, potentially enhancing its ability to engage with protein binding sites. These insights have spurred interest in synthesizing analogs and derivatives to optimize efficacy and reduce potential side effects.

In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The structural motifs present in 3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea align well with current trends toward targeted therapy. For instance, phthalazine derivatives have been explored for their anti-inflammatory and anticancer properties, while urea-based compounds are frequently employed in the design of kinase inhibitors. The combination of these elements in a single molecule suggests multifaceted therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The introduction of the 2-methoxyethyl group at the terminal position necessitates careful consideration to maintain structural integrity while enhancing pharmacokinetic properties.

From a biochemical perspective, the interaction between 3-(2-methoxyethyl)-1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea and biological targets can be modulated by subtle changes in its chemical environment. Researchers are investigating how variations in substitution patterns affect binding affinity and selectivity. For example, modifications at the nitrogen atoms of the urea moiety or alterations to the phthalazine ring can significantly impact biological activity. Such studies not only enhance our understanding of structure-function relationships but also provide a foundation for rational drug design.

The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) technologies to identify lead compounds with desired properties. While HTS has been successful in identifying hits with moderate activity, optimizing these hits into drugs often requires detailed structural analysis and refinement. The unique features of 3-(2-methoxyethyl)-1-[(methyl)]-urea derivative make it an attractive candidate for further exploration through HTS pipelines or as a starting point for structure-based drug design (SBDD) approaches.

Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining efficiency. Solvent selection, catalyst recovery, and waste reduction are critical considerations during the development process. Innovations such as flow chemistry have enabled more sustainable production methods for complex molecules like this one. These advancements align with global efforts to promote sustainable pharmaceutical manufacturing.

The potential applications of CAS No 1396866 - 32 - 2 extend beyond traditional therapeutic areas into emerging fields such as precision medicine and personalized healthcare. By leveraging genetic data and biomarker analysis, researchers can identify patient populations that may benefit most from compounds like this one. Personalized treatment strategies tailored to individual genetic profiles could enhance treatment efficacy while reducing adverse effects.

In conclusion, 1396866 - 32 - 2 exhibits promising characteristics that make it a valuable asset in pharmaceutical research. Its unique structural features, including the urea moiety, methylene group linked to phthalazine, and alkylated ethyl side chain, contribute to its potential biological activity, making it suitable for further investigation as an intermediate or lead compound in drug discovery programs aimed at treating various diseases.

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